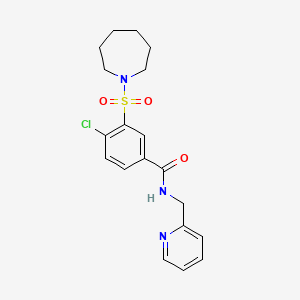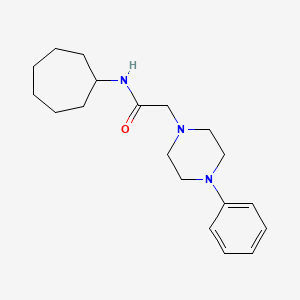
3-(3-hydroxypropyl)-2-(2-phenylvinyl)-4(3H)-quinazolinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-hydroxypropyl)-2-(2-phenylvinyl)-4(3H)-quinazolinone is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been found to exhibit several biochemical and physiological effects, making it a promising candidate for use in laboratory experiments.
作用機序
The mechanism of action of 3-(3-hydroxypropyl)-2-(2-phenylvinyl)-4(3H)-quinazolinone is not fully understood. However, it is believed to exert its anticancer activity by inhibiting the activity of certain enzymes involved in the growth and proliferation of cancer cells. It may also induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
3-(3-hydroxypropyl)-2-(2-phenylvinyl)-4(3H)-quinazolinone has been found to exhibit several biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes involved in the growth and proliferation of cancer cells. It has also been found to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases.
実験室実験の利点と制限
One of the advantages of using 3-(3-hydroxypropyl)-2-(2-phenylvinyl)-4(3H)-quinazolinone in lab experiments is its ability to selectively target cancer cells. This compound has been found to exhibit anticancer activity without affecting normal cells, making it a promising candidate for use in cancer therapy.
However, one of the limitations of using this compound in lab experiments is its relatively low solubility in water. This can make it difficult to prepare solutions of the compound for use in experiments.
将来の方向性
There are several future directions for the study of 3-(3-hydroxypropyl)-2-(2-phenylvinyl)-4(3H)-quinazolinone. One potential direction is the development of new synthesis methods to improve the yield and purity of the product. Another potential direction is the study of the compound's potential use as a fluorescent probe in biological imaging.
In addition, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in cancer therapy and the treatment of inflammatory diseases.
Conclusion:
In conclusion, 3-(3-hydroxypropyl)-2-(2-phenylvinyl)-4(3H)-quinazolinone is a promising compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its synthesis method has been optimized to achieve high yields and purity of the product. This compound has been found to exhibit several biochemical and physiological effects, making it a promising candidate for use in laboratory experiments. Further studies are needed to fully understand the mechanism of action of this compound and its potential applications in cancer therapy and the treatment of inflammatory diseases.
合成法
The synthesis of 3-(3-hydroxypropyl)-2-(2-phenylvinyl)-4(3H)-quinazolinone involves the condensation reaction of 2-phenylacetonitrile and 3-hydroxypropylamine in the presence of a catalyst. The resulting intermediate is then subjected to cyclization with 2-aminobenzophenone to yield the final product. This synthesis method has been optimized to achieve high yields and purity of the product.
科学的研究の応用
3-(3-hydroxypropyl)-2-(2-phenylvinyl)-4(3H)-quinazolinone has been studied extensively for its potential applications in various fields. In the field of medicinal chemistry, this compound has been found to exhibit anticancer activity by inhibiting the growth of cancer cells. It has also been found to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases.
In addition, this compound has been studied for its potential use as a fluorescent probe in biological imaging. It has been found to exhibit high fluorescence intensity and good photostability, making it a promising candidate for use in fluorescence microscopy.
特性
IUPAC Name |
3-(3-hydroxypropyl)-2-[(E)-2-phenylethenyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2/c22-14-6-13-21-18(12-11-15-7-2-1-3-8-15)20-17-10-5-4-9-16(17)19(21)23/h1-5,7-12,22H,6,13-14H2/b12-11+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHJPFOSWEULJIS-VAWYXSNFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=NC3=CC=CC=C3C(=O)N2CCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=NC3=CC=CC=C3C(=O)N2CCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-hydroxypropyl)-2-[(E)-2-phenylethenyl]quinazolin-4(3H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-acetyl-N-[2-(1H-imidazol-4-yl)ethyl]-2-pyridin-3-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5496911.png)
![2-methyl-N-[4-(4-morpholinylcarbonyl)phenyl]-3-furamide](/img/structure/B5496916.png)
![N-[2-(4-chlorophenyl)ethyl]-3-phenyl-1,2,4-oxadiazole-5-carboxamide](/img/structure/B5496921.png)
![[(1-{[2-(4-methoxy-1-naphthyl)-5-methyl-1,3-oxazol-4-yl]methyl}-3-piperidinyl)methyl]amine dihydrochloride](/img/structure/B5496931.png)



![2'-(hydroxymethyl)-5-[(4-methylpiperazin-1-yl)sulfonyl]biphenyl-3-carboxylic acid](/img/structure/B5496972.png)


![N-{[2-(2,6-dimethylphenoxy)pyridin-3-yl]methyl}nicotinamide](/img/structure/B5496990.png)
![8-(2-chloro-4-fluorobenzoyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B5496997.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-4-biphenylcarboxamide](/img/structure/B5496998.png)
